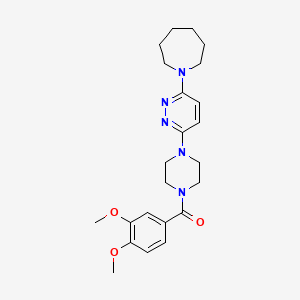
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone is a novel chemical entity that has gained significant attention in recent years due to its potential applications in scientific research.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone' involves the reaction of 6-(azepan-1-yl)pyridazin-3-amine with 1-(3,4-dimethoxyphenyl)piperazine-1-carboxamidine followed by the addition of acetic anhydride and triethylamine to form the final product.
Starting Materials
6-(azepan-1-yl)pyridazin-3-amine, 1-(3,4-dimethoxyphenyl)piperazine-1-carboxamidine, acetic anhydride, triethylamine
Reaction
Step 1: React 6-(azepan-1-yl)pyridazin-3-amine with 1-(3,4-dimethoxyphenyl)piperazine-1-carboxamidine in the presence of a suitable solvent and a catalyst to form an intermediate., Step 2: Add acetic anhydride and triethylamine to the intermediate and stir the mixture at a suitable temperature for a specific time period., Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.
Wirkmechanismus
The mechanism of action of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone is not fully understood, but it is believed to act as a modulator of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to have an inhibitory effect on certain enzymes that are involved in the breakdown of these neurotransmitters.
Biochemische Und Physiologische Effekte
Studies have shown that (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone can have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, which can lead to improved cognitive function and mood. It has also been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone in lab experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for studying neurological disorders. However, one of the limitations of using this compound is its relatively complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for the research and development of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone. One possible direction is the development of new drugs for the treatment of neurological disorders based on the structure of this compound. Another possible direction is the investigation of its potential use in the treatment of other diseases, such as cancer and cardiovascular disease. Additionally, further research could be done to better understand its mechanism of action and to identify any potential side effects or limitations.
Wissenschaftliche Forschungsanwendungen
The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3/c1-30-19-8-7-18(17-20(19)31-2)23(29)28-15-13-27(14-16-28)22-10-9-21(24-25-22)26-11-5-3-4-6-12-26/h7-10,17H,3-6,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGQAASZVIXUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2424041.png)
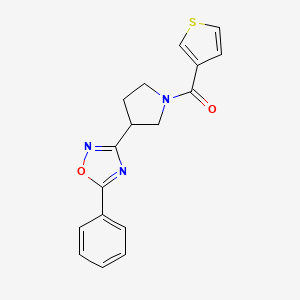
![2-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2424045.png)
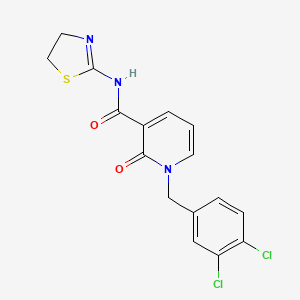
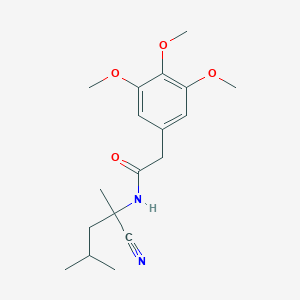
![Methyl 3-({2-[(4-chloro-1-naphthyl)oxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2424050.png)


![1-(4-fluorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2424055.png)
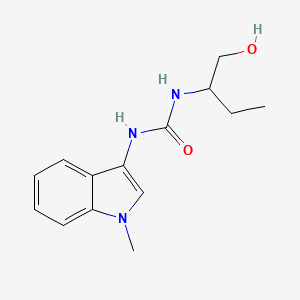
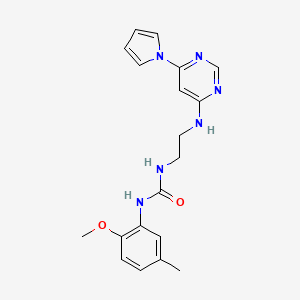
![6-[2-(4-fluorophenyl)-2-oxoethyl]-8,9-dimethoxy-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2424061.png)
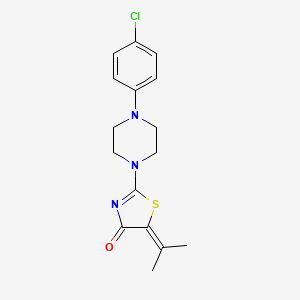
![N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2424064.png)